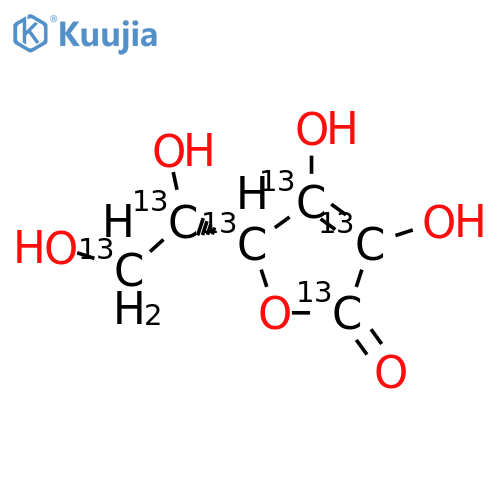Cas no 1331939-77-5 (L-Ascorbic Acid-13C6)

L-Ascorbic Acid-13C6 structure
商品名:L-Ascorbic Acid-13C6
L-Ascorbic Acid-13C6 化学的及び物理的性質
名前と識別子
-
- L-Ascorbic Acid-13C6
- (2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one
- HY-B0166S8
- L-Ascorbic acid-13C6-1
- CS-0640862
- 1331939-77-5
- G77048
- 3-Oxo-L-gulofuranolactone-13C6
-
- インチ: InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
- InChIKey: CIWBSHSKHKDKBQ-HFEVONBRSA-N
計算された属性
- せいみつぶんしりょう: 182.05221698Da
- どういたいしつりょう: 182.05221698Da
- 同位体原子数: 6
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
L-Ascorbic Acid-13C6 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A786992-2.5mg |
L-Ascorbic Acid-13C6 |
1331939-77-5 | 2.5mg |
$ 246.00 | 2023-04-19 | ||
| TRC | A786992-1mg |
L-Ascorbic Acid-13C6 |
1331939-77-5 | 1mg |
$ 152.00 | 2023-04-19 | ||
| A2B Chem LLC | AW54700-10mg |
L-Ascorbic Acid-13C6 |
1331939-77-5 | 10mg |
$840.00 | 2024-01-04 | ||
| TRC | A786992-10mg |
L-Ascorbic Acid-13C6 |
1331939-77-5 | 10mg |
$ 800.00 | 2023-04-19 | ||
| A2B Chem LLC | AW54700-1mg |
L-Ascorbic Acid-13C6 |
1331939-77-5 | 1mg |
$415.00 | 2024-04-20 | ||
| A2B Chem LLC | AW54700-2.5mg |
L-Ascorbic Acid-13C6 |
1331939-77-5 | 2.5mg |
$342.00 | 2024-01-04 |
L-Ascorbic Acid-13C6 関連文献
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
1331939-77-5 (L-Ascorbic Acid-13C6) 関連製品
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
